Ethyl 8-(1-naphthyl)-8-oxooctanoate
Overview
Description
Ethyl 8-(1-naphthyl)-8-oxooctanoate is a compound that is likely to have a complex structure due to the presence of an 8-membered ring fused to a naphthalene moiety and an ester functional group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, which can provide insights into the potential characteristics of Ethyl 8-(1-naphthyl)-8-oxooctanoate.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic naphthalene derivatives and proceeding through various functional group transformations. For instance, the synthesis of 8- and 10-methyl-substituted 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes and their 9-oxo derivatives involves the reaction of diethyl acetonedicarboxylate with 1,8-bis(bromomethyl)naphthalene, followed by several steps to introduce the desired substituents . Similarly, the synthesis of ethyl naphth[2,3-f]isoindole-1-carboxylate from 7-tert-butoxynorbornadiene through a cheletropic reaction indicates the complexity and specificity of reactions required to construct such intricate molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 5-ethyl-5,8-dihydro-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid was determined, revealing a nearly planar molecule except for the N-ethyl group . The conformational equilibria of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes were studied using NMR, showing the existence of axial-boat and equatorial-boat conformers . These studies provide a foundation for understanding the conformational preferences and structural features of Ethyl 8-(1-naphthyl)-8-oxooctanoate.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their structural features. For instance, the presence of a naphthalene ring system can lead to various cyclization and condensation reactions, as seen in the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate . The reactivity can also be affected by the presence of substituents and functional groups, which can participate in reactions such as hydrogenation, as mentioned in the synthesis of the hydroxy group-containing naphtho[1,2-b]pyran derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 8-(1-naphthyl)-8-oxooctanoate can be inferred from related compounds. For example, the crystal structure analysis provides information on the molecule's geometry and potential intermolecular interactions, which can affect its melting point, solubility, and crystallinity . The conformational analysis using NMR can give insights into the dynamic behavior of the molecule in solution, which is important for understanding its reactivity and interactions with other molecules . The presence of an ester functional group would contribute to the compound's polarity and could influence its solubility in organic solvents.
Scientific Research Applications
Synthesis and Polymerization
Ethyl 8-(1-naphthyl)-8-oxooctanoate has been utilized in the synthesis of nickel(II) α-diimine dibromide complexes, which are significant for ethylene polymerization. These complexes, due to their increased axial bulk, result in higher polymer molecular weights and narrower polydispersity indices (PDIs), producing highly branched polyethylene. This breakthrough showcases the role of ethyl 8-(1-naphthyl)-8-oxooctanoate derivatives in advancing polymer science (Zhang, Nadres, Brookhart, & Daugulis, 2013).
Spectroscopic Characterization
In the field of spectroscopy, ethyl 8-(1-naphthyl)-8-oxooctanoate derivatives have been characterized using various techniques such as NMR, IR, and mass spectrometry. These techniques are crucial for understanding the molecular structure and properties of these compounds. For example, ethyl pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoates, closely related to the ethyl 8-(1-naphthyl)-8-oxooctanoate, have been characterized to yield insights into their structural and functional attributes (Bhalla et al., 2009).
Photochemistry Research
In photochemistry, the photochemical behavior of 2-(1-naphthyl)ethyl benzoates, closely related to ethyl 8-(1-naphthyl)-8-oxooctanoate, has been examined. These studies aim to understand the electron transfer and photoreactivity of such compounds, contributing to the broader knowledge of photochemical processes and potential applications in light-driven reactions (Morley & Pincock, 2001).
Molecular Assembly and Crystallography
Ethyl 8-(1-naphthyl)-8-oxooctanoate derivatives have been employed in the study of molecular assemblies and crystallography. For instance, their role in the formation of discrete molecular solid-state assemblies via hydrogen bonding has been explored. Such studies contribute to the understanding of molecular interactions and crystal engineering, which are vital in material science and pharmaceuticals (Varshney, Papaefstathiou, & MacGillivray, 2002).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and its implications in various fields like medicine, industry, etc.
Please consult a relevant expert or refer to specific scientific literature for detailed information on “Ethyl 8-(1-naphthyl)-8-oxooctanoate”.
properties
IUPAC Name |
ethyl 8-naphthalen-1-yl-8-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSMGIRCGDOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630255 | |
Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(1-naphthyl)-8-oxooctanoate | |
CAS RN |
362669-45-2 | |
Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.